molecular formula C12H18BNO5S B13527021 3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

Cat. No.: B13527021
M. Wt: 299.16 g/mol
InChI Key: BCAUHXSRPCOAED-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is an organic compound that features a boronic ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide typically involves the reaction of a boronic acid derivative with a suitable benzene sulfonamide precursor. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The boronic ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Compared to similar compounds, 3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is unique due to the presence of both a boronic ester group and a sulfonamide group. This combination allows for diverse reactivity and applications in various fields. The compound’s ability to participate in multiple types of chemical reactions and its potential as a versatile building block in organic synthesis make it particularly valuable .

Properties

Molecular Formula

C12H18BNO5S

Molecular Weight

299.16 g/mol

IUPAC Name

3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H18BNO5S/c1-11(2)12(3,4)19-13(18-11)8-5-9(15)7-10(6-8)20(14,16)17/h5-7,15H,1-4H3,(H2,14,16,17)

InChI Key

BCAUHXSRPCOAED-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)N)O

Origin of Product

United States

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